Propanamide, 3-(butylthio)-
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Overview
Description
Propanamide, 3-(butylthio)- is an organic compound with the molecular formula C7H15NOS It is a derivative of propanamide, where a butylthio group is attached to the third carbon of the propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanamide, 3-(butylthio)- can be synthesized through several methods. One common approach involves the reaction of propanamide with butylthiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C. The reaction mixture is stirred for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of propanamide, 3-(butylthio)- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Propanamide, 3-(butylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The butylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Propanamide, 3-(butylthio)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of propanamide, 3-(butylthio)- involves its interaction with specific molecular targets. The butylthio group can form hydrogen bonds and hydrophobic interactions with proteins and enzymes, affecting their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Propanamide: The parent compound without the butylthio group.
Butylthioacetamide: A similar compound with a butylthio group attached to an acetamide backbone.
Butylthiopropanoic acid: A compound with a butylthio group attached to a propanoic acid backbone.
Uniqueness
Propanamide, 3-(butylthio)- is unique due to the presence of the butylthio group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity and ability to interact with hydrophobic regions of biomolecules, making it a valuable tool in various research applications.
Properties
CAS No. |
10156-44-2 |
---|---|
Molecular Formula |
C7H15NOS |
Molecular Weight |
161.27 g/mol |
IUPAC Name |
3-butylsulfanylpropanamide |
InChI |
InChI=1S/C7H15NOS/c1-2-3-5-10-6-4-7(8)9/h2-6H2,1H3,(H2,8,9) |
InChI Key |
KUWXCAISLIAEMR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSCCC(=O)N |
Origin of Product |
United States |
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